molecular formula C6H10ClNO B13471260 2-Azabicyclo[3.1.1]heptan-4-one hydrochloride

2-Azabicyclo[3.1.1]heptan-4-one hydrochloride

Cat. No.: B13471260
M. Wt: 147.60 g/mol
InChI Key: PCPXQWQRQIIZIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azabicyclo[3.1.1]heptan-4-one hydrochloride is a bicyclic compound that features a nitrogen atom within its structure.

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.1.1]heptan-4-one hydrochloride undergoes various chemical reactions, including:

    Reduction: The reduction of nitrile groups to amines.

    Substitution: Reactions involving the substitution of functional groups on the bicyclic ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in medicinal chemistry and organic synthesis .

Scientific Research Applications

2-Azabicyclo[3.1.1]heptan-4-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.1]heptan-4-one hydrochloride involves its interaction with various molecular targets. In medicinal applications, it can mimic the structure of other biologically active compounds, thereby influencing specific biochemical pathways. For example, when incorporated into antihistamine drugs, it enhances their binding affinity and efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Azabicyclo[3.1.1]heptan-4-one hydrochloride is unique due to the presence of the nitrogen atom within its bicyclic structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound in the development of new drugs and materials .

Properties

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

2-azabicyclo[3.1.1]heptan-4-one;hydrochloride

InChI

InChI=1S/C6H9NO.ClH/c8-6-3-7-5-1-4(6)2-5;/h4-5,7H,1-3H2;1H

InChI Key

PCPXQWQRQIIZIP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1NCC2=O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.